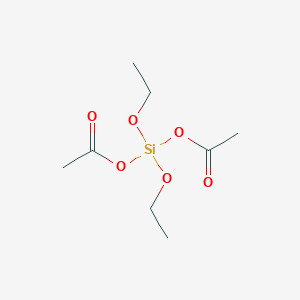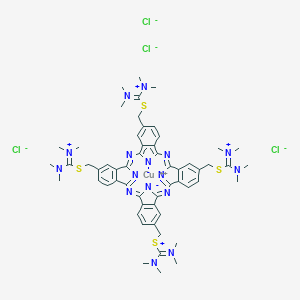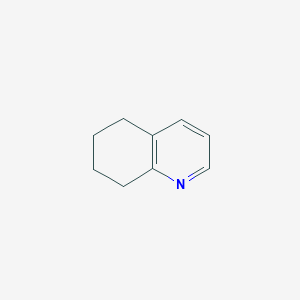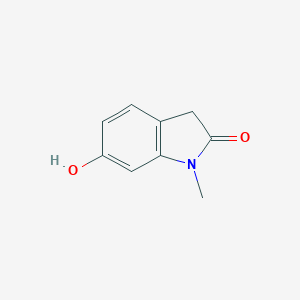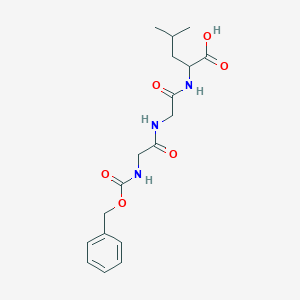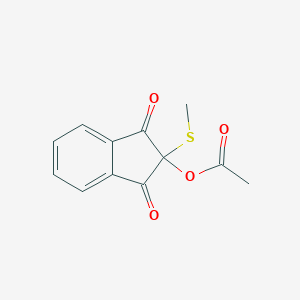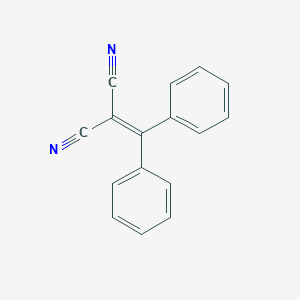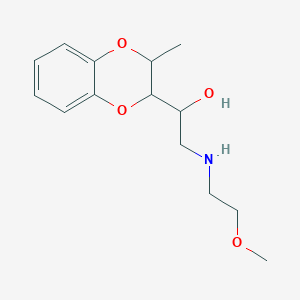
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol, also known as AEMBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMBM is a benzodioxan derivative that belongs to the family of psychoactive compounds. The compound has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is not fully understood. However, it has been suggested that the compound may act on the central nervous system by modulating the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine. alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol may also interact with various receptors, such as GABA and glutamate receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with mood regulation. alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has also been found to reduce the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects. Additionally, alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research. alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol also exhibits a wide range of pharmacological activities, which makes it a versatile compound for various studies. However, alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has some limitations for lab experiments. The compound has not been extensively studied in vivo, which limits its potential therapeutic applications. Additionally, the exact mechanism of action of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is not fully understood, which makes it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further explore the compound's pharmacological activities, such as its analgesic and anti-inflammatory effects. Additionally, future research could focus on elucidating the exact mechanism of action of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol, which would provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol involves the reaction of 3-methyl-1,4-benzodioxan-2-methanol with 2-chloroethylamine hydrochloride and sodium hydroxide. The reaction is carried out in a solvent, such as methanol or ethanol, at a specific temperature and pressure. The product is then purified through various techniques, such as recrystallization or column chromatography.
Scientific Research Applications
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit various pharmacological activities, such as antidepressant, anxiolytic, and analgesic effects. alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
13627-89-9 |
|---|---|
Product Name |
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol |
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(2-methoxyethylamino)-1-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NO4/c1-10-14(11(16)9-15-7-8-17-2)19-13-6-4-3-5-12(13)18-10/h3-6,10-11,14-16H,7-9H2,1-2H3 |
InChI Key |
ILMIXXVAQMFUGM-UHFFFAOYSA-N |
SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





